Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiophenecarboxylic acid with thioamide derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the ester moiety. Sodium borohydride (NaBH4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring. Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Alcohols
Substitution: Alkylated or aminated derivatives
Scientific Research Applications
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with nucleic acids. The exact molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole and thiophene derivatives:
Similar Compounds: Thiazole, Thiophene, 2-Aminothiazole, 2-Thiophenecarboxylic acid
Uniqueness: The presence of both thiazole and thiophene rings in a single molecule provides unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and material science.
Properties
IUPAC Name |
ethyl 2-thiophen-2-yl-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACGLWUSWZXSBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372510 |
Source
|
Record name | Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24043-97-8 |
Source
|
Record name | Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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